molecular formula C11H6ClN5O2 B5841884 6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine

6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5841884
M. Wt: 275.65 g/mol
InChI Key: VYCIKTMXEFYHIP-UHFFFAOYSA-N
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Description

6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and nitro substituents in the molecule enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 6-chloropyridazine-3-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazolopyridazine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazolopyridazines.

    Reduction: Formation of 6-chloro-3-(3-aminophenyl)[1,2,4]triazolo[4,3-b]pyridazine.

    Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the triazolopyridazine core may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
  • 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
  • 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for the synthesis of novel derivatives with potential biological activities .

Properties

IUPAC Name

6-chloro-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O2/c12-9-4-5-10-13-14-11(16(10)15-9)7-2-1-3-8(6-7)17(18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCIKTMXEFYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine

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